molecular formula C15H15NO6S2 B2878038 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid CAS No. 292842-61-6

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B2878038
CAS No.: 292842-61-6
M. Wt: 369.41
InChI Key: IEGUKUKYZRIVQB-WDZFZDKYSA-N
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Description

This compound belongs to the rhodanine-3-acetic acid family, characterized by a 1,3-thiazolidin-4-one core modified with a 3,4,5-trimethoxyphenylmethylidene substituent at the C5 position and a sulfanylidene group at C2. The (5Z) configuration ensures spatial alignment critical for biological interactions. Such derivatives are primarily investigated for antifungal and antimicrobial activities, leveraging the rhodanine scaffold’s ability to inhibit enzymes like fungal cytochrome P450 or bacterial cell wall synthesis proteins .

Properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S2/c1-20-9-4-8(5-10(21-2)13(9)22-3)6-11-14(19)16(7-12(17)18)15(23)24-11/h4-6H,7H2,1-3H3,(H,17,18)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGUKUKYZRIVQB-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid involves a multi-step reaction process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine derivative . The reaction conditions typically involve refluxing the mixture in ethanol or methanol for several hours .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of rhodanine derivatives is highly dependent on substituents at the C5 arylalkylidene position. Below is a comparative analysis of structurally related compounds:

Compound Name C5 Substituent Key Features Biological Activity Reference
Target Compound 3,4,5-Trimethoxyphenyl High lipophilicity (log k ≈ 1.2), Z-configuration Antifungal (specific strains pending validation)
{(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid Pyridin-2-ylmethylidene Moderate log k (0.8), polar pyridine ring Strong antifungal (Candida tropicalis, C. krusei, C. glabrata)
2-[(5Z)-5-[(3-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 3-Nitrobenzylidene Electron-withdrawing nitro group, lower MW (324.33 g/mol) Anticancer (in vitro cytotoxicity)
[(5Z)-4-Oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Pyridin-3-ylmethylidene Polar pyridine ring, log k ~0.7 Limited antifungal activity
2-[(5Z)-5-[(1H-Indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Indol-3-ylmethylidene Bulky aromatic group, enhanced π-π stacking Antibacterial (Gram-positive strains)
2-[(5Z)-5-[(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 3-Ethoxy-4-hydroxybenzylidene Mixed electronic effects (donor ethoxy, acceptor hydroxyl) Pending biological evaluation

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize the conjugated system, while electron-withdrawing groups (e.g., nitro) may alter redox properties or target binding .
  • Stereochemistry : The Z-configuration at C5 is conserved across active analogs, ensuring optimal spatial orientation for target engagement .
Physicochemical Properties
Parameter Target Compound Pyridin-2-yl Analog 3-Nitrobenzylidene Derivative
Molecular Weight (g/mol) ~479 ~360 324.33
log k (RP-HPLC) ~1.2 ~0.8 ~0.5
Hydrogen Bond Acceptors 7 6 5
Topological PSA (Ų) ~142 ~135 ~118

Notes:

  • Higher molecular weight and PSA of the target compound suggest balanced solubility and permeability.

Biological Activity

The compound 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative known for its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a thiazolidinone ring and a unique sulfanylidene group, contributing to its biological activity. Below is a summary of its key chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₄S
Molecular Weight 358.47 g/mol
IUPAC Name This compound
CAS Number [Pending]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, thiazolidinones are known to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Antioxidant Activity : The presence of methoxy groups in the aromatic ring enhances the antioxidant capacity of the compound, potentially mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have indicated that thiazolidinone derivatives exhibit anti-inflammatory properties through the modulation of cytokine production and inhibition of inflammatory mediators.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazolidinone derivatives. A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The growth inhibitory values (GI50) were markedly lower than those of standard chemotherapeutic agents.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

  • Cytotoxicity Assays : In a study involving MCF-7 breast cancer cells, the compound demonstrated a GI50 value of approximately 5 µM, indicating potent cytotoxic effects compared to traditional treatments .
  • In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth and improved survival rates compared to control groups. These findings suggest its potential as an adjunct therapy in cancer treatment .

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